Y-29794 Oxalate
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Overview
Description
Y-29794 Oxalate is an inhibitor of prolyl endopeptidase, a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide . It potently inhibits rat brain prolyl endopeptidase (K i = 0.95 nM) in vitro, and prevents amyloid β-peptide deposition in vivo . It is orally active and brain penetrant .
Molecular Structure Analysis
The molecular formula of this compound is C25H36N2O5S2 . It has a molecular weight of 508.69 g/mol .Chemical Reactions Analysis
This compound is known to block the IRS1-AKT-mTORC1 pathway and inhibit tumor growth . It is also effective in inhibiting the progression of Aβ-like deposition in the hippocampus of aging-accelerated mice (SAM) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 508.69 g/mol . The molecular formula is C25H36N2O5S2 .Scientific Research Applications
Three-Dimensional Framework Structures : Yttrium oxalates can form open-framework structures with potential applications in materials science. These structures exhibit large channels and are constructed using hydrothermal methods in the presence of organic amines. Such frameworks are characterized by in-plane linkages between yttrium and oxalate moieties, forming layers with honeycomb-like apertures (Vaidhyanathan, Natarajan, & Rao, 2001).
Geochemistry and Environmental Studies : The solubility of yttrium oxalates, such as ytterbium oxalate, in aqueous solutions has implications in geochemistry and environmental science. These studies are relevant to understanding the transport of rare earth elements in surface waters and have applications in nuclear waste management (Gammons & Wood, 2000).
Geomycology and Bioremediation : Oxalate production by fungi plays a crucial role in metal and mineral transformations, which is central to various processes like bioweathering, biodeterioration, and bioremediation. Understanding these transformations can have significant implications in environmental biotechnology (Gadd et al., 2014).
Crystal Structure Analysis : Research into the crystal structure and dehydration dynamics of yttrium-based oxalates, like YK(C2O4)2·4H2O, contributes to the development of materials with specific structural properties. This knowledge is essential for applications in materials science and chemistry (Bataille, Auffredic, & Louër, 1999).
Raman Spectroscopy of Natural Oxalates : The study of oxalates through Raman spectroscopy has applications in environmental science, including analyzing biogeochemical cycles and detecting markers of environmental events (Frost, 2004).
Synthesis and Characterization of Superconducting Materials : Yttrium oxalates play a role in the synthesis of superconducting materials like YBa2Cu3O7−x. Understanding their properties and behavior at low temperatures has implications in the field of superconductivity (Vilminot et al., 1988).
Thermal Decomposition Studies : The thermal decomposition of yttrium oxalates is a subject of study in analytical chemistry, with implications for understanding the stability and behavior of these compounds under varying thermal conditions (Wendlandt, 1958).
Mechanism of Action
Target of Action
Y-29794 Oxalate primarily targets Prolyl Endopeptidase (PREP) . PREP is a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide . It is highly expressed in multiple carcinomas and is a potential target for cancer therapy .
Mode of Action
This compound is a selective, orally active, and blood-brain barrier permeable non-peptide inhibitor of PREP . It selectively and competitively inhibits rat brain PREP in a reversible manner .
Biochemical Pathways
This compound blocks the IRS1-AKT-mTORC1 pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to tumor growth suppression .
Pharmacokinetics
This compound is orally active and can penetrate the blood-brain barrier . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
This compound inhibits tumor growth by blocking the IRS1-AKT-mTORC1 pathway . It is also effective in inhibiting the progression of Aβ-like deposition in the hippocampus of aging-accelerated mice (SAM) .
properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPPSOUAHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146794-84-5 |
Source
|
Record name | Methanone, [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146794-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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